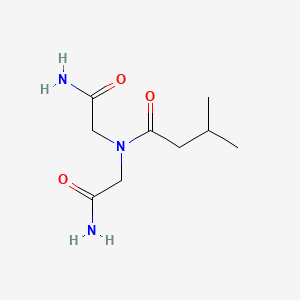![molecular formula C18H11ClN2O2S B4988655 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide, commonly known as BF-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BF-1 belongs to the family of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of BF-1 involves the modulation of various signaling pathways and molecular targets. In neuroscience, BF-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. BF-1 also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer research, BF-1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. BF-1 also inhibits the expression of various oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BF-1 has been shown to have diverse biochemical and physiological effects, depending on the context of its application. In neuroscience, BF-1 has been found to reduce oxidative stress, inflammation, and neuronal damage. BF-1 also improves cognitive function and memory in animal models of neurodegenerative diseases. In cancer research, BF-1 inhibits the proliferation and migration of cancer cells and induces apoptosis. BF-1 also enhances the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-1 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BF-1 is also stable under various experimental conditions and can be easily synthesized and purified. However, BF-1 has some limitations, such as its limited solubility in aqueous solutions and its potential to interact with other compounds or biomolecules in complex biological systems. Therefore, careful optimization and validation of experimental conditions are necessary for the accurate interpretation of BF-1's effects.
Direcciones Futuras
BF-1 has several potential future directions for research, including the development of more potent and selective analogs, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its applications in other fields of research, such as immunology and infectious diseases. Moreover, the elucidation of the structure-activity relationship of BF-1 and its analogs can provide insights into the design of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
BF-1 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole, followed by the reduction of the nitro group and subsequent cyclization with furfurylamine. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BF-1 has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, BF-1 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, BF-1 has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, BF-1 has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-13-8-7-11(20-17(22)15-5-3-9-23-15)10-12(13)18-21-14-4-1-2-6-16(14)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZRXWIJDVZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)

![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)